molecular formula C10H12BrNO B1266398 2-Bromo-2-methyl-N-phenylpropanamide CAS No. 2322-45-4

2-Bromo-2-methyl-N-phenylpropanamide

Cat. No. B1266398
CAS RN: 2322-45-4
M. Wt: 242.11 g/mol
InChI Key: PLMADUFDYDHKTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-2-methyl-N-phenylpropanamide involves the reaction of enantiomeric 2-bromopropanamides with primary, secondary, or tertiary aliphatic amines in toluene at room temperature. This process yields corresponding secondary or tertiary amino, or quaternary ammonium amide. The presence of silver oxide (Ag2O) can influence the yield and enantiomeric excess (e.e.) of the reaction products when interacting with nucleophilic amines (D'angeli, Marchetti, Cavicchioni, Bertolasi, & Maran, 1991).

Molecular Structure Analysis

2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro analogue were synthesized and characterized, revealing monoclinic P21/c space group crystal structures. These structures are stabilized by N–H⋯O and C–H⋯O hydrogen bonds, complemented by C–H⋯π and lone pair⋯π contacts. Detailed Hirshfeld surface analysis and DFT calculations indicate the significant role of hydrogen bonding and π-interactions in the stabilization of the molecular structure (Saeed et al., 2020).

Chemical Reactions and Properties

2-Bromo-2-methylpropanamides react with 5-, 6-, and 7-membered lactams to afford spiro-oxazolidinones, which can be hydrolysed under acidic conditions to yield ω-aminoester amides. This demonstrates the compound's potential in forming cyclic compounds and its reactivity towards both nucleophilic and electrophilic agents, showcasing a versatile profile in chemical synthesis (Scrimin, Cavicchioni, D'angeli, Goldblum, & Maran, 1988).

Physical Properties Analysis

The physical properties of 2-Bromo-2-methyl-N-phenylpropanamide and related compounds are closely linked to their molecular structure. The detailed analysis of their crystalline structure, as mentioned in the molecular structure analysis, aids in understanding their melting points, solubility, and other physical characteristics. The intermolecular interactions, especially hydrogen bonding and π-interactions, play a crucial role in determining these properties.

Chemical Properties Analysis

The chemical properties of 2-Bromo-2-methyl-N-phenylpropanamide are influenced by its bromo and amide functional groups. These groups make the compound reactive towards nucleophiles and electrophiles, enabling a variety of chemical reactions, including substitutions and cyclizations. The ability to undergo reactions with beta-dicarbonyl compounds to form heterocyclic compounds further exemplifies its chemical versatility (Marchetti, 2003).

Scientific Research Applications

Rotational Isomer Studies

Mandel et al. (2013) studied the rotational preferences of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, a model for precursors in Hartwig asymmetric oxindole cyclizations. This research delved into the separation of atropisomers and the stability of the chiral axis under different conditions, contributing to understanding the molecular behavior in synthetic processes (Mandel et al., 2013).

Synthesis of Chiral Compounds

Hajji et al. (2002) explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This study is significant for the synthesis of complex chiral structures, essential in pharmaceutical chemistry (Hajji et al., 2002).

Antimicrobial Activity Research

Grishchuk et al. (2013) investigated the antimicrobial properties of 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, including derivatives of 2-Bromo-2-methyl-N-phenylpropanamide. Their study indicated low antimicrobial activity, contributing to the understanding of the potential and limitations of these compounds in antimicrobial applications (Grishchuk et al., 2013).

Spectroscopic and Electronic Properties

Viana et al. (2017) conducted an experimental and quantum chemical investigation on 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, a structure analogous to paracetamol. This study provided insights into the electronic properties and vibrational mode couplings, which are crucial for understanding the molecular interactions and stability of such compounds (Viana et al., 2017).

Photochemical Reactions

Nishio et al. (2005) examined the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. Their findings on the irradiation-induced dehydrobromination and cyclization of these compounds provide valuable insights for developing new photochemical synthetic methods (Nishio et al., 2005).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-2-methyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMADUFDYDHKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177796
Record name 2-Bromo-2-methyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methyl-N-phenylpropanamide

CAS RN

2322-45-4
Record name 2-Bromo-2-methyl-N-phenylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2322-45-4
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Record name 2322-45-4
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Record name 2-Bromo-2-methyl-N-phenylpropanamide
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Record name 2-BROMO-2-METHYL-N-PHENYLPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Nishikata, S Ishida, R Fujimoto - Angewandte Chemie, 2016 - Wiley Online Library
… Based on our preliminary results, optimization studies were conducted using the combination of 2-bromo-2-methyl-N-phenylpropanamide (1 a; 1 equiv) and a fluorination reagent (1 …
Number of citations: 57 onlinelibrary.wiley.com
S Mizuta, K Kitamura, Y Morii, J Ishihara… - The Journal of …, 2021 - ACS Publications
… Therefore, we next examined trifluoromethylthiolation of 2-bromo-2-methyl-N-phenylpropanamide (3a) as a model substrate (Table 2). Initially, trifluoromethylthiolation of 3a with sodium …
Number of citations: 3 pubs.acs.org
Y Lv, W Pu, S Mao, X Ren, Y Wu, H Cui - pdfs.semanticscholar.org
… To a solution of the 2-bromo-2-methyl-N-phenylpropanamide 2a (72.6 mg, 0.3 mmol) in acetone (3.0 ml) was added the styrene 1a (41 μL, 0.36 mmol), Phen (5.4 mg, 0.03 mmol), CuI (…
Number of citations: 0 pdfs.semanticscholar.org
Y Li, B Hu, W Dong, X Xie, J Wan… - The Journal of Organic …, 2016 - ACS Publications
… group (trifluoromethyl) on the N-phenyl (SO 2 ) ring at the para-position gave the desired products 2e in 29% yield and a byproduct (2-bromo-2-methyl-N-phenylpropanamide) was …
Number of citations: 30 pubs.acs.org
J Yu, Y Wang, P Zhang, J Wu - Synlett, 2013 - thieme-connect.com
… Attempted amination of 4-chlorophenol (1a) with 2-bromo-2-methyl-N-phenylpropanamide (4) did not yield the desired product 4-chlorodiphenylamine (3a, Table [1], entry 1). Gratifyingly…
Number of citations: 44 www.thieme-connect.com
Y Li, D Liu, L Wan, JY Zhang, X Lu… - Journal of the American …, 2022 - ACS Publications
Regiodivergent alkyne hydroalkylation to generate different isomers of an alkene from the same alkyne starting material would be beneficial; however, it remains a challenge. Herein, …
Number of citations: 33 pubs.acs.org
F Olimpieri, MC Bellucci, T Marcelli… - Organic & Biomolecular …, 2012 - pubs.rsc.org
The development of new practical and green methods for the synthesis of small heterocycles is an attractive area of research due to the well-known potential of heterocyclic small …
Number of citations: 35 pubs.rsc.org
GH Pan, RJ Song, JH Li - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
… Notably, 2-bromo-2-methyl-N-phenylpropanamide 2m proved to be effective in the present system, and gave the desired product 3,3-dimethyl-N-phenyl-5-(p-tolyl)dihydrofuran-2(3H)-…
Number of citations: 34 pubs.rsc.org
N Zhou, L Wang, F Zhao, X Gao, X Zhao… - The Journal of Organic …, 2023 - ACS Publications
… Initially, we selected 2-isocyanobiaryl 1a and N-allyl-2-bromo-2-methyl-N-phenylpropanamide 2a as the model substrates to explore the reaction. To our delight, when this reaction was …
Number of citations: 3 pubs.acs.org
Y Lv, W Pu, S Mao, X Ren, Y Wu, H Cui - RSC advances, 2017 - pubs.rsc.org
… We started our investigation by applying styrene 1a and 2-bromo-2-methyl-N-phenylpropanamide 2a in a model reaction to optimize the reaction conditions. To our delight, in the …
Number of citations: 15 pubs.rsc.org

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